Npxhfuyomcfuec-uhfffaoysa-
Description
The compound "Npxhfuyoxmcfuec-uhfffaoysa-" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for pharmaceutical applications. Key physicochemical properties include a calculated LogP (octanol-water partition coefficient) range of 0.61–2.15, moderate water solubility (0.24 mg/mL), and a polar surface area (TPSA) of 40.46 Ų . The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and aqueous media at 75°C for 1.33 hours .
Properties
Molecular Formula |
C19H11N3O4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
14-(4-methoxyphenyl)-11-thia-1,9,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,9,12(16)-pentaene-8,13,15-trione |
InChI |
InChI=1S/C19H11N3O4S/c1-26-11-8-6-10(7-9-11)21-17(24)14-15(18(21)25)27-19-20-16(23)12-4-2-3-5-13(12)22(14)19/h2-9H,1H3 |
InChI Key |
NPXHFUYOMCFUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C5=CC=CC=C5N34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione typically involves multi-step reactions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile to yield thiazolo-pyrimidine derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers advantages such as reduced reaction times, higher yields, and improved safety . The use of microwave irradiation facilitates the efficient absorption of energy by the reacting molecules, leading to faster and more controlled reactions.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced thiazolo-quinazoline compounds.
Scientific Research Applications
9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)pyrrolo[3’,4’:4,5]thiazolo[3,2-a]quinazoline-5,8,10(9H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Two structurally analogous boronic acids were selected for comparison based on similarity scores (0.71–0.87) derived from molecular descriptors and functional group alignment .
Table 1: Comparative Analysis of Key Properties
| Property | "Npxhfuyoxmcfuec-uhfffaoysa-" (CAS 1046861-20-4) | (3-Bromo-5-chlorophenyl)boronic acid (CAS 913835-67-7) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1217503-73-7) |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 219.26 g/mol | 254.26 g/mol |
| LogP (XLOGP3) | 2.15 | 2.30 | 2.85 |
| Water Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |
| BBB Permeability | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 1.92 | 2.25 |
Structural and Functional Contrasts
Substituent Effects :
- The primary compound features bromine (Br) and chlorine (Cl) substituents on adjacent positions of the phenyl ring, enhancing its steric bulk and electron-withdrawing effects. This configuration increases its stability in aqueous media compared to (3-Bromo-5-chlorophenyl)boronic acid, which lacks adjacent halogens .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional Cl atom , further reducing solubility but increasing lipophilicity (higher LogP), which limits BBB penetration .
Pharmacokinetic Divergence :
- While all three compounds exhibit high GI absorption, only "Npxhfuyoxmcfuec-uhfffaoysa-" and (3-Bromo-5-chlorophenyl)boronic acid are BBB-permeable. The latter’s lower molecular weight (219.26 g/mol) may contribute to its CNS activity, whereas the former’s balanced LogP (2.15) optimizes membrane traversal without excessive hydrophobicity .
Synthetic Complexity :
- "Npxhfuyoxmcfuec-uhfffaoysa-" requires palladium catalysis for synthesis, increasing its production cost compared to (3-Bromo-5-chlorophenyl)boronic acid, which can be synthesized via simpler Suzuki-Miyaura couplings. However, the third compound’s dichloro substitution necessitates stringent reaction conditions, reflected in its higher synthetic accessibility score (2.25) .
Research Implications and Limitations
- Advantages of "Npxhfuyoxmcfuec-uhfffaoysa-": Its dual halogenation and moderate LogP make it versatile for drug design, particularly in oncology and neurology.
- Limitations : Low aqueous solubility (0.24 mg/mL) may necessitate formulation enhancements. Additionally, the absence of CYP inhibition data requires further metabolic studies to assess drug-drug interaction risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
